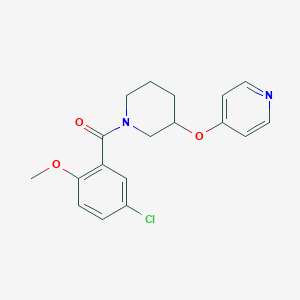
(5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H19ClN2O3. It contains a piperidine ring, which is a common feature in many bioactive compounds.Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Compounds with structures similar to "(5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone" have been synthesized and characterized, focusing on their crystal and molecular structures. For example, Lakshminarayana et al. (2009) synthesized a related compound and analyzed its structure through X-ray diffraction, revealing intermolecular hydrogen bonding patterns which are critical for understanding the chemical's physical and chemical properties (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research into similar compounds has also explored their potential antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, finding variable and modest effectiveness against bacteria and fungi. This indicates that compounds with related structures could be of interest for developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Synthesis
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets, which is crucial for drug design. Lakshminarayana et al. (2018) performed molecular docking with an anti-cancer target, suggesting the potential of these compounds in cancer therapy research (Lakshminarayana et al., 2018).
Corrosion Inhibition
Research has also delved into the use of pyrazole derivatives as corrosion inhibitors for metals in acidic environments. Yadav et al. (2015) studied the corrosion inhibition effect of similar compounds on mild steel in hydrochloric acid solution, finding high inhibition efficiency, which suggests applications in materials science and engineering (Yadav et al., 2015).
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-5-4-13(19)11-16(17)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSPWKKQRUFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

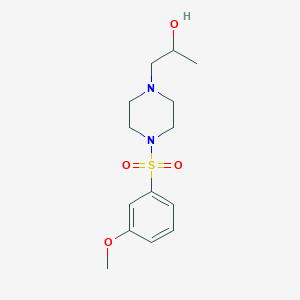
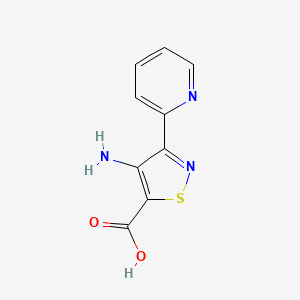
![5-[(4,4-Difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2613071.png)

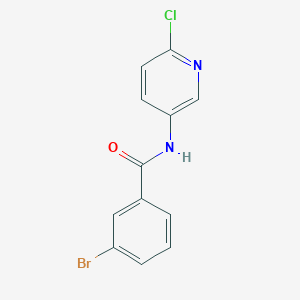
![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)
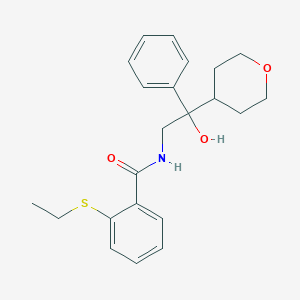
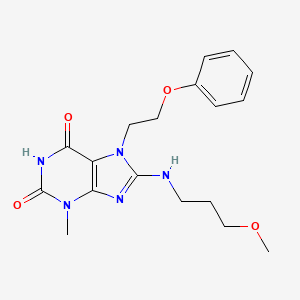
![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)
![1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2613084.png)
![ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B2613085.png)

![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)
